molecular formula C18H27N3O3 B4256317 N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide

N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide

Cat. No. B4256317
M. Wt: 333.4 g/mol
InChI Key: WRVGDISUIAVYEY-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide, also known as Cmpd-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. Cmpd-1 belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide is not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors in the central nervous system. N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has been shown to enhance the activity of GABAA receptors, which are involved in the regulation of neuronal excitability. N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that are involved in the inflammatory response. In addition, N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has been shown to reduce the activity of NF-kappaB, a transcription factor that is involved in the regulation of genes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and reach its target sites in the central nervous system. N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide is its relatively low potency compared to other anticonvulsant and analgesic drugs. This may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide. One direction is the development of more potent analogs of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide that can be used in the treatment of various neurological and psychiatric disorders. Another direction is the study of the long-term effects of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide on neuronal function and behavior. In addition, the potential use of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored. Finally, the development of new methods for the synthesis of N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide and its analogs may lead to more efficient and cost-effective production of these compounds.

Scientific Research Applications

N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects. N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, N'-cyclopentyl-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylsuccinamide has been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclopentyl-N'-(2-methoxy-1-pyridin-2-ylethyl)-N'-methylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-21(16(13-24-2)15-9-5-6-12-19-15)18(23)11-10-17(22)20-14-7-3-4-8-14/h5-6,9,12,14,16H,3-4,7-8,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGDISUIAVYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C1=CC=CC=N1)C(=O)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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